molecular formula C19H18FNO3 B2598913 N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide CAS No. 2034610-92-7

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide

Cat. No.: B2598913
CAS No.: 2034610-92-7
M. Wt: 327.355
InChI Key: UGROZKXJOYSLBQ-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Biochemical Analysis

Biochemical Properties

It is known that benzofuran derivatives can interact with monoamine transporters and serotonin receptors . These interactions could potentially influence various biochemical reactions within the cell.

Cellular Effects

Related benzofuran compounds have been shown to cause significant health risks, such as causing anxiety, sinus tachycardia, hypertension, and QT prolongation . These effects suggest that N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is believed to act as a neurotransmitter agonist by binding to the serotonin and dopamine receptors in the brain. This could potentially lead to changes in gene expression and enzyme activation or inhibition.

Dosage Effects in Animal Models

Related benzofuran compounds have been shown to produce sustained stimulant-like effects in rats . These effects were more potent than those produced by 3,4-methylenedioxyamphetamine (MDA), suggesting that this compound could have similar effects.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3/c1-12(9-15-10-13-5-3-4-6-17(13)24-15)21-19(22)14-7-8-18(23-2)16(20)11-14/h3-8,10-12H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGROZKXJOYSLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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